molecular formula C29H34F3N3O6 B608091 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1262238-11-8

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B608091
CAS No.: 1262238-11-8
M. Wt: 577.6012
InChI Key: MZEOSVPWMSEFPW-OXKSBSDWSA-N
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Description

INCB3344 is a potent, selective, and orally bioavailable antagonist of the chemokine receptor CCR2. It has been extensively studied for its potential therapeutic applications in inflammatory diseases. The compound exhibits high binding affinity and specificity towards CCR2, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, is a critical target for several inflammatory and autoimmune diseases .

Mode of Action

INCB3344 inhibits the binding of CCL2 (a chemokine ligand) to the CCR2 receptor with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . It has been shown that residues such as Tyr120, His121, Tyr259, and Glu291 form H-bond interactions with INCB3344, while residues such as Trp98, His202, Thr203, and Thr173 participate in hydrophobic interactions .

Biochemical Pathways

The CCL2/CCR2 pathway plays a crucial role in the recruitment of macrophages and other inflammatory cells . By inhibiting this pathway, INCB3344 can reduce macrophage infiltration and the subsequent release of proinflammatory cytokines such as TNF-α and IL-1β, tissue-degrading enzymes such as matrix metalloproteinases, and chemokines that mediate the influx of other inflammatory cells .

Pharmacokinetics

INCB3344 possesses good oral bioavailability and systemic exposure in rodents, which allows for in vivo pharmacological studies . .

Result of Action

The inhibition of the CCR2 receptor by INCB3344 leads to a substantial reduction in tissue inflammation, suggesting that macrophages play an orchestrating role in immune-based inflammatory reactions . Therapeutic dosing of INCB3344 has been shown to significantly reduce disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .

Action Environment

The action of INCB3344 can be influenced by the environment in which it is administered. For instance, the presence of a lipid membrane can affect the dynamic behavior of the INCB3344-CCR2 complex . .

Biochemical Analysis

Biochemical Properties

INCB3344 inhibits the binding of CCL2 to mouse monocytes with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . Against a panel of G protein-coupled receptors that includes other CC chemokine receptors, INCB3344 is at least 100-fold selective for CCR2 .

Cellular Effects

INCB3344 has been shown to have significant effects on various types of cells and cellular processes. For instance, it results in a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity . The compound also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of INCB3344 involves its binding interactions with the CCR2 receptor . It inhibits the binding of CCL2, a chemokine ligand, to the CCR2 receptor, thereby preventing the activation of the receptor and subsequent cellular responses . This includes inhibition of ERK phosphorylation and chemotaxis, which are CCL2-mediated functional responses .

Temporal Effects in Laboratory Settings

In laboratory settings, INCB3344 has been observed to have temporal effects. For example, treatment with INCB3344 results in a dose-dependent inhibition of macrophage influx over time in a mouse model of delayed-type hypersensitivity .

Dosage Effects in Animal Models

The effects of INCB3344 vary with different dosages in animal models. For instance, in a study involving a mouse model of delayed-type hypersensitivity, INCB3344 treatment resulted in a dose-dependent inhibition of macrophage influx .

Metabolic Pathways

Given its role as a CCR2 antagonist, it likely interacts with enzymes and cofactors involved in the chemokine signaling pathway .

Transport and Distribution

Given its role as a CCR2 antagonist, it is likely that it interacts with transporters or binding proteins involved in chemokine signaling .

Subcellular Localization

As a small molecule antagonist of the CCR2 receptor, it is likely to be found in areas of the cell where this receptor is localized, such as the cell membrane .

Preparation Methods

The synthesis of INCB3344 involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for INCB3344 are designed to scale up the synthesis process while maintaining the compound’s quality. These methods may involve continuous flow reactors and automated systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

INCB3344 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: INCB3344 can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

INCB3344 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

INCB3344 is unique in its high selectivity and potency towards CCR2 compared to other similar compounds. Some of the similar compounds include:

INCB3344 stands out due to its superior oral bioavailability and systemic exposure, making it a preferred choice for in vivo studies .

Properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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